![molecular formula C16H14IN3O2 B1665055 N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 189290-58-2](/img/structure/B1665055.png)
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Übersicht
Beschreibung
“N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine” is a complex organic compound. It contains an iodophenyl group, a quinazolin group, and two methoxy groups. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazolin core, followed by functionalization with the iodophenyl and methoxy groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, which is a heavy atom, could potentially make the compound useful for certain types of spectroscopic analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The iodophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially affect its solubility .Wissenschaftliche Forschungsanwendungen
- AG-1557’s Role : AG-1557 acts as an inhibitor of EGFR tyrosine kinase. It has been studied for its potential as an anticancer drug by targeting EGFR overexpression in various human solid tumors .
- In Vitro Studies : A pharmacophore model identified key features necessary for potent inhibitory activity, including two aromatic ring features, one acceptor feature, one donor feature, and one hydrophobic feature. Docking studies further refined the hits, resulting in six leads, with AG-1557 having a predicted pIC50 value of 8.62 .
- ADME (Absorption, Distribution, Metabolism, and Excretion) : Although in vitro data is available, no animal in vivo studies or clinical trials have been reported yet .
- NanoLuc PCA : NanoLuc, a small and robust luciferase, has been used for protein-protein interaction assays. AG-1557 has been employed in NanoLuc PCA to detect various interactions and for screening purposes .
- Chalcone Derivatives : AG-1557 derivatives have been synthesized and evaluated for antibacterial and antioxidant activity. These compounds show potential in combating microbial infections .
- Radioiodinated IPMPD : AG-1557 analogs have been explored as potential lung scintigraphic agents. Factors affecting radiochemical yield were studied, emphasizing its potential clinical applications .
EGFR Inhibition and Anticancer Potential
Pharmacokinetics and ADME Properties
NanoLuc Technology and Protein-Protein Interaction Assays
Antibacterial and Antioxidant Properties
Lung Scintigraphy Agent Development
Wirkmechanismus
Target of Action
The primary target of AG-1557 is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a member of the receptor family of tyrosine kinases, which are involved in various cancer cell behaviors .
Mode of Action
AG-1557 acts as a specific and ATP competitive inhibitor of the EGFR tyrosine kinase . By inhibiting this enzyme, AG-1557 prevents the phosphorylation and subsequent activation of EGFR, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by AG-1557 affects several biochemical pathways. EGFR is involved in various cancer cell behaviors, such as growth, invasion, and blood vessel formation . Therefore, the inhibition of EGFR can potentially disrupt these processes, leading to the suppression of tumor growth and metastasis .
Result of Action
The inhibition of EGFR by AG-1557 can lead to a decrease in cancer cell proliferation and survival, as well as a reduction in tumor growth and metastasis . The specific molecular and cellular effects of ag-1557’s action would depend on the context of the tumor microenvironment and the specific type of cancer cells present .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCLAQLIXMAIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877962 | |
Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |
CAS RN |
189290-58-2 | |
Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.